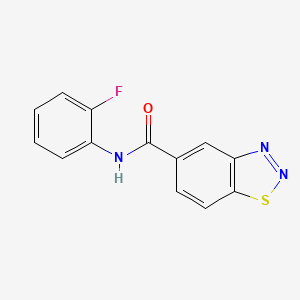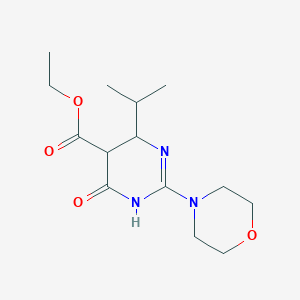
N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.11575802 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Bischler-Napieralski Reaction : The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide derivatives involves the Bischler-Napieralski reaction, a method for constructing heterocyclic structures. The reaction of N-(4-aryl-4-hydroxybutyl)benzamides has been shown to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, with the structure of a 3,4-dimethoxyphenyl derivative being confirmed via X-ray crystallographic analysis (Browne, Skelton & White, 1981).
Metabolic Research
- Antineoplastic Metabolism and Disposition : A study on the metabolism and disposition of a novel antineoplastic (JS-38), which is a benzamide derivative similar to this compound, revealed a unique metabolic pathway involving acetylation and glucuronation. This process was shown to accelerate bone-marrow cell formation (Zhang et al., 2011).
Chemical Synthesis and Drug Design
- Synthesis of Analogs and Derivatives : Synthesis of analogs and derivatives like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid from related benzamide compounds has been reported. Such compounds can have potential therapeutic applications, as demonstrated in a study where one such compound showed improved systemic exposure in guinea pigs (Owton et al., 1995).
Herbicidal Activity
- Herbicidal Applications : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, has been identified as herbicidally active on annual and perennial grasses, highlighting the potential of benzamide compounds in agricultural applications (Viste, Cirovetti & Horrom, 1970).
Antiviral Research
- Zika Virus Inhibition : Research on benzamide derivatives like (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has shown that such compounds can inhibit Zika virus replication by blocking the formation of the virus's replication compartments in the endoplasmic reticulum. This demonstrates the potential of benzamide compounds in antiviral drug development (Riva et al., 2021).
Antimicrobial and Antiparasitic Research
- Potential Amoebicides : N-substituted 2-nitro-4,5-dimethoxybenzamides, related to the compound of interest, have been investigated for their amoebicidal activity, though they showed no significant activity against E. histolytica. This highlights the exploration of benzamide derivatives in antimicrobial and antiparasitic research (Misra & Saxena, 1976).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-12-15(21-2)9-10-17(16)22-3/h1,5-10,12H,11H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQJGNCKUYOVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5591173.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)
![2-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5591186.png)
![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)
![4-methyl-2-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5591200.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5591205.png)
![6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B5591213.png)

![N-[2-(cyclohexylthio)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5591220.png)
![(E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5591223.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591250.png)
![5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5591266.png)
